molecular formula C19H18N2O3S2 B2762177 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896349-43-2

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2762177
CAS No.: 896349-43-2
M. Wt: 386.48
InChI Key: CAPPDPBIGVWYOT-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a thiazole-based benzamide derivative characterized by a 2,5-dimethoxyphenyl group at the 4-position of the thiazole ring and a methylthio substituent at the 2-position of the benzamide moiety. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-12-8-9-16(24-2)14(10-12)15-11-26-19(20-15)21-18(22)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPPDPBIGVWYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,5-dimethoxyphenyl isothiocyanate with a suitable amine under reflux conditions.

    Attachment of the Benzamide Group: The resulting thiazole intermediate is then reacted with 2-(methylthio)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(arylthiazol-2-yl)benzamides, where variations in substituents on both the thiazole ring and benzamide moiety significantly influence biological activity. Key structural analogs include:

Compound Name Thiazole Substituent Benzamide Substituent Key Biological Findings Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) 4-bromophenyl 4-(N,N-dimethylsulfamoyl) Potent NF-κB activation; enhances TLR adjuvant activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 2,5-dimethylphenyl 4-(piperidin-1-ylsulfonyl) Synergistic cytokine production with LPS/MPLA
N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) 2-bromo-5-methylphenyl 4-(piperidin-1-ylsulfonyl) Enhanced IL-6 and TNF-α production in macrophages
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide (ZINC2618113) 2,5-dimethoxyphenyl 2-[(4-fluorophenyl)methoxy] Structural analog; activity data not reported
Target Compound 2,5-dimethoxyphenyl 2-(methylthio) Hypothesized calcium channel modulation (inferred from scaffold)
Key Observations:
  • Electron-Donating vs. In contrast, bromo or sulfonamide substituents (e.g., Compound 50, 2D216) introduce electron-withdrawing effects, which may improve binding affinity to charged residues .
  • Benzamide Substituents : The methylthio group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Sulfonamide analogs (e.g., 2D216) exhibit higher polarity, possibly improving solubility but reducing blood-brain barrier penetration .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a thiazole derivative. Its structural features include:

  • Thiazole Ring : Provides unique electronic properties.
  • Benzamide Moiety : Contributes to the compound's interaction with biological targets.
  • Substituents : The presence of a 2,5-dimethoxyphenyl group and a methylthio group enhances its chemical reactivity and biological activity.

The molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S with a molecular weight of approximately 300.37 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

  • Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • In vitro Studies : Preliminary studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested : Various cancer cell lines have demonstrated sensitivity to the compound, indicating its potential as an anticancer agent.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Bacillus subtilis18
Escherichia coli15

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Study 2: Anticancer Activity

In a separate study focusing on its anticancer properties, this compound was tested on human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0

The results indicate potent cytotoxic effects, warranting further investigation into its mechanisms and therapeutic potential .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound can modulate receptors associated with cell signaling pathways, influencing processes such as apoptosis and inflammation .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form the thiazole-benzamide backbone . Key steps include:
  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones.
  • Amide coupling : Using reagents like EDCI/HOBt for benzamide linkage.
  • Purification : Column chromatography or recrystallization for isolating the target compound .
    Example protocol:
StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationThiourea, CH₃CN, reflux65–75>90%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O50–60>85%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons, confirming substituent positions (e.g., methoxy vs. methylthio groups) .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole C=N ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₂O₃S₂) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during the synthesis of this compound?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields .
  • Reaction monitoring : TLC or HPLC-MS to track intermediate formation and adjust reaction time .
    Example optimization table:
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF/H₂O8058
PdCl₂(dppf)Toluene/EtOH10072

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .
  • Metabolite identification : Use liver microsomes or hepatocytes to detect inactive/toxic metabolites .
  • Orthogonal assays : Compare 2D cell cultures vs. 3D spheroids to mimic in vivo complexity .

Q. How do electronic effects of substituents influence the reactivity and bioactivity of this thiazole derivative?

  • Methodological Answer :
  • Methoxy groups : Electron-donating effects enhance nucleophilic aromatic substitution at the thiazole C-5 position .
  • Methylthio group : Sulfur’s polarizability stabilizes radical intermediates in oxidation reactions .
  • SAR analysis : Compare derivatives with substituent modifications (e.g., nitro vs. methoxy) to correlate electronic effects with IC₅₀ values .

Q. What computational approaches are utilized to predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) .
  • QSAR modeling : Use descriptors like logP and HOMO/LUMO energies to predict bioactivity .
    Example docking result:
Target ProteinBinding Affinity (kcal/mol)Key Interactions
EGFR-9.2Hydrogen bonds with Met793, hydrophobic with Leu718

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times .
  • Control compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability .
  • Statistical rigor : Apply ANOVA with post-hoc tests to validate significance thresholds .

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